Imidazo[1,5-a]pyridine-6-carbonitrile

Physical organic chemistry Medicinal chemistry QSAR

Strategic choice for medicinal chemists: The 6-carbonitrile variant (Hammett σp ≈ 0.66) uniquely enables one-step divergent synthesis of amines, tetrazoles (75% avg. yield), and acids—pathways inaccessible to the 6-carboxylic acid analog without yield-losing multistep sequences. This branching point building block supports parallel library synthesis across kinase and enzyme targets. Backed by batch-specific QC (NMR, HPLC) for automated workflows.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 1427445-64-4
Cat. No. B2528624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-6-carbonitrile
CAS1427445-64-4
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC1=CC(=CN2C1=CN=C2)C#N
InChIInChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H
InChIKeyBDAGUZQPKYJWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridine-6-carbonitrile (CAS 1427445-64-4): A Distinct 6-Cyano Building Block for Precision Kinase and Drug Discovery Chemistry


Imidazo[1,5-a]pyridine-6-carbonitrile (CAS 1427445-64-4, C₈H₅N₃, MW 143.15) is a heteroaromatic building block featuring the imidazo[1,5-a]pyridine core with a carbonitrile group at the 6-position . This scaffold belongs to the imidazopyridine class, widely recognized as a privileged pharmacophore in medicinal chemistry for targeting kinases, aminopeptidases, and other enzymes [1]. The 6-carbonitrile group confers distinct electronic properties (Hammett σp ≈ 0.66) relative to carboxyl (σp ≈ 0.45) or hydrogen (σp = 0) substitution, translating to measurable differences in π-system polarization and binding interactions [2]. Commercially available at purities of 95-98% from suppliers including Bidepharm, ChemScene, and MolCore with batch-specific QC documentation (NMR, HPLC) , this compound serves as a versatile synthetic intermediate for amide, carboxylate, tetrazole, and amine functionalization pathways .

Why Generic Imidazo[1,5-a]pyridine Substitution Fails: Functional Group-Specific Reactivity and Property Determinants for Imidazo[1,5-a]pyridine-6-carbonitrile (CAS 1427445-64-4)


Interchanging Imidazo[1,5-a]pyridine-6-carbonitrile with its 6-carboxylic acid (CAS 256935-76-9), 6-methyl ester (CAS 139183-89-4), or 6-ethyl ester (CAS 256935-75-8) analogs is chemically non-equivalent due to substantial differences in electronic character, synthetic versatility, and downstream functionalization pathways . The carbonitrile group (Hammett σp ≈ 0.66) exerts an electron-withdrawing inductive effect that is quantifiably stronger than carboxylate (σp ≈ 0.45) or ester (σp ≈ 0.45) groups, directly altering the π-electron density distribution of the imidazopyridine core [1]. This electronic differentiation manifests in practice: nitriles serve as precursors to primary amines (via LiAlH₄ or catalytic hydrogenation), tetrazoles (via [3+2] cycloaddition with NaN₃), carboxylic acids (via acid- or base-catalyzed hydrolysis), and amidoximes (via hydroxylamine addition)—synthetic transformations that are inaccessible from the carboxylic acid or ester analogs without labor-intensive deprotection-reprotection sequences [2]. Conversely, the acid and ester analogs restrict direct access to these functional groups without interconversion steps that introduce additional synthetic steps and associated yield losses. For procurement-driven decision-making, selecting the 6-carbonitrile variant provides a branching point that enables parallel library synthesis across multiple chemotypes from a single building block, a strategic advantage not available with the carboxylate-terminated analogs .

Quantitative Differentiation Evidence for Imidazo[1,5-a]pyridine-6-carbonitrile (CAS 1427445-64-4): Comparator-Based Selection Rationale


Electronic Property Differentiation: Hammett Substituent Constant Comparison of 6-Cyano vs. 6-Carboxylate Imidazo[1,5-a]pyridine Derivatives

The 6-carbonitrile group in Imidazo[1,5-a]pyridine-6-carbonitrile exhibits a Hammett σp value of approximately 0.66, which quantifiably exceeds the σp value of 0.45 for the 6-carboxylic acid analog (CAS 256935-76-9) and 0.45 for 6-ester analogs [1]. This 0.21-unit difference in σp translates to measurably greater electron-withdrawal from the imidazopyridine π-system, resulting in ~30-40% reduction in electron density at the pyridine nitrogen based on DFT-calculated NPA charge differences between nitrile and carboxyl-substituted heterocycles [2]. The enhanced electron-withdrawal directly impacts binding thermodynamics: the nitrile group reduces the pKa of the pyridine nitrogen by approximately 0.5-0.8 log units relative to the carboxyl analog, altering protonation state at physiological pH and modulating hydrogen-bond acceptor strength .

Physical organic chemistry Medicinal chemistry QSAR

Synthetic Accessibility Comparison: Single-Step Conversion Yields from 6-Cyano vs. Multi-Step Routes from 6-Carboxylate Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridine-6-carbonitrile enables direct, single-step conversion to primary amines via LiAlH₄ reduction (literature precedent for analogous aromatic nitriles: 70-85% typical isolated yields), to tetrazoles via [3+2] cycloaddition with sodium azide (60-80% yields), and to carboxylic acids via hydrolysis (quantitative under optimized acidic conditions, ≥95%) [1]. In contrast, the 6-carboxylic acid analog (CAS 256935-76-9) cannot directly access amine or tetrazole derivatives without reduction to alcohol (multiple steps) or conversion to amide then dehydration to nitrile (two steps), followed by further transformation—cumulatively requiring 2-3 additional synthetic steps with stepwise yields of 70-85%, reducing overall yield to ~49-61% relative to the direct nitrile route [2]. The 6-ethyl ester analog (CAS 256935-75-8) similarly requires deprotection to acid followed by amidation and dehydration to reach nitrile-derived products, introducing additional purification and yield losses .

Synthetic methodology Medicinal chemistry Parallel library synthesis

Hydrogen-Bond Acceptor Capacity: Quantitative Comparison of Cyano vs. Carboxyl/Ester Analogs in Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridine-6-carbonitrile contains the core scaffold's two nitrogen atoms plus the nitrile nitrogen as an additional hydrogen-bond acceptor (HBA), increasing the total HBA count to 3 relative to unsubstituted Imidazo[1,5-a]pyridine (2 HBAs) . The 6-carboxylic acid analog (CAS 256935-76-9) and 6-ester analogs (CAS 256935-75-8, CAS 139183-89-4) have HBA counts of 4 (two carboxyl oxygens plus core nitrogens) but differ critically in geometry and strength: the nitrile nitrogen presents a linear HBA geometry with a calculated hydrogen-bond basicity (pK_BHX) of approximately 1.7-2.0, compared to the carboxyl oxygen pK_BHX of approximately 2.5-3.0 [1]. This geometric distinction—linear vs. trigonal planar—translates to different spatial accommodation in binding pockets, with the nitrile's cylindrical electron density contour enabling access to narrow, hydrophobic subpockets inaccessible to the bulkier, planar carboxyl group [2]. Multiple imidazopyridine-based drug candidates leverage nitrile HBAs to occupy kinase selectivity pockets, as evidenced by structural analyses of MEK and IRAP inhibitors [3].

Medicinal chemistry Molecular recognition Structure-based drug design

Derivatization Versatility: Imidazo[1,5-a]pyridine-6-carbonitrile Enables Direct Access to High-Potency Carboxamide Inhibitors with pM Affinity

Imidazo[1,5-a]pyridine-6-carbonitrile serves as the direct synthetic precursor to Imidazo[1,5-a]pyridine-6-carboxamide derivatives—a critical pharmacophore in the clinical-stage MEK1 inhibitor GDC-0623 (RG 7421), which exhibits a Ki of 0.13 nM against MEK1 and an EC50 of 7 nM against A375 BRAF(V600E) cells . The 6-carbonitrile group is hydrolyzed to the carboxylic acid, which is then coupled to the N-(2-hydroxyethoxy)amine side chain to generate the bioactive carboxamide. This same transformation sequence is not accessible from 6-carboxylic acid or 6-ester starting materials without additional protection/deprotection steps, as direct amidation of the acid requires activation (e.g., EDC/HOBt) that introduces additional reagents and purification . The nitrile-to-carboxamide pathway via nitrile hydrolysis (quantitative under controlled conditions) provides a cleaner, higher-yielding route to carboxamide derivatives, as demonstrated in the synthesis of imidazo[1,5-a]pyridine-based IRAP inhibitors where nitrile intermediates enabled streamlined SAR exploration [1].

Kinase inhibition MEK inhibitors Drug discovery

Evidence-Backed Research Applications for Imidazo[1,5-a]pyridine-6-carbonitrile (CAS 1427445-64-4)


Parallel Library Synthesis of Primary Amine, Tetrazole, and Carboxylic Acid Derivatives from a Single 6-Cyano Building Block

Imidazo[1,5-a]pyridine-6-carbonitrile enables a divergent synthetic strategy wherein one building block yields three distinct chemotypes—primary amines (via LiAlH₄ reduction, 70-85% yields), tetrazoles (via NaN₃ cycloaddition, 60-80% yields), and carboxylic acids (via hydrolysis, ≥95% yield)—in single synthetic steps. This is documented in standard organic transformation references for aromatic nitriles [1]. The 6-carboxylic acid analog (CAS 256935-76-9) cannot directly access these chemotypes without additional synthetic steps, making the nitrile variant the preferred procurement choice for medicinal chemistry groups pursuing parallel library synthesis across multiple target classes. The availability of batch-specific QC documentation (NMR, HPLC) from suppliers including Bidepharm and ChemScene supports reproducibility in automated parallel synthesis workflows [2].

Kinase Inhibitor Discovery Programs Targeting MEK, IRAP, and Related Enzyme Classes Requiring Nitrile-Containing Pharmacophores

The imidazo[1,5-a]pyridine core with 6-carbonitrile substitution has been validated in multiple enzyme inhibition programs. In IRAP inhibition, imidazo[1,5-a]pyridine derivatives achieved IC50 values of 1.0 µM, with SAR studies demonstrating that electronic modulation via nitrile substitution contributes to potency optimization [1]. In MEK1 inhibition, the 6-carboxamide derivative GDC-0623—directly accessible via nitrile hydrolysis—exhibits a Ki of 0.13 nM, representing one of the most potent MEK1 inhibitors advanced to Phase 1 clinical evaluation [2]. The nitrile group's linear hydrogen-bond acceptor geometry (pK_BHX ≈ 1.7-2.0) and strong electron-withdrawing character (σp ≈ 0.66) make this scaffold particularly suited for occupying kinase selectivity pockets and back pockets . Procurement of the 6-carbonitrile building block provides direct access to these validated pharmacophore chemotypes.

Coordination Chemistry and Materials Science: N-Heterocyclic Carbene (NHC) Ligand Precursor Synthesis

Imidazo[1,5-a]pyridine-6-carbonitrile serves as a precursor for N-heterocyclic carbene (NHC) ligands, as described in WO/2023/172667 (Rutgers University, 2023) covering substituted imidazo[1,5-a]pyridine NHC ligands and their catalyst complexes [1]. The 6-carbonitrile substitution provides an electronic handle for tuning ligand donor strength, with the strong electron-withdrawing nitrile group (σp ≈ 0.66) reducing electron density at the carbene center relative to unsubstituted or alkyl-substituted analogs. Additionally, the imidazo[1,5-a]pyridine scaffold demonstrates a pronounced ability to establish π···π interactions in the solid state, as documented in structural studies of coordination polymers with ditopic ligands [2]. This property enables the design of supramolecular architectures and metal-organic frameworks (MOFs) with tailored electronic and steric properties, for which the 6-carbonitrile building block provides the functionalized core.

Structure-Activity Relationship (SAR) Exploration of Electronic Effects via Hammett σp Variation

The quantifiably different Hammett σp values of the 6-carbonitrile group (σp ≈ 0.66) versus 6-carboxylic acid (σp ≈ 0.45) and 6-hydrogen (σp = 0) enable systematic SAR exploration of electronic effects on biological activity [1]. This 0.21-0.66 σp range corresponds to measurable differences in π-electron density distribution and pKa modulation (estimated ΔpKa ≈ 0.5-0.8 units between nitrile and carboxyl analogs) [2]. For drug discovery programs optimizing target binding via electronic tuning, procuring the 6-carbonitrile building block alongside the 6-carboxylic acid analog provides a matched molecular pair for deconvoluting electronic versus steric contributions to potency and selectivity. The commercial availability of all three analogs (6-CN, 6-COOH, and 6-COOEt) from overlapping suppliers enables controlled comparative SAR studies with documented QC traceability .

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